molecular formula C20H22Cl2N6O2 B2652163 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 887030-10-6

8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Cat. No. B2652163
CAS RN: 887030-10-6
M. Wt: 449.34
InChI Key: VILDBXYHUCIUMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction, as well as the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and stability. It also includes studying the compound’s reactivity with other substances .

Scientific Research Applications

Piperazine Derivatives in Scientific Research

Neurological Research Applications Piperazine derivatives have been explored for their neurological implications, including potential neuroprotective effects or their role in neurotoxicity studies. For instance, compounds structurally related to piperazines have been used in research exploring Parkinson's disease mechanisms and treatments. The accidental discovery of the neurotoxicity of MPTP (a compound related to piperazines) led to significant advancements in understanding the biochemical basis of Parkinson's disease and has been instrumental in developing animal models for the disease (Langston et al., 1983)[https://consensus.app/papers/parkinsonism-humans-product-meperidineanalog-synthesis-langston/4ada6cce1cd851c18bfb1eb3c5d06311/?utm_source=chatgpt].

Psychopharmacology Piperazine derivatives are also studied in psychopharmacology for their effects on mood and perception. For example, the subjective effects of trifluoromethylphenylpiperazine (TFMPP), a piperazine derivative, have been examined to understand its psychopharmacological profile, comparing it to other psychoactive substances (Lin et al., 2011)[https://consensus.app/papers/effects-humans-following-administration-party-pill-drugs-lin/717c41d6d3e65cc09ffcad3707ba1312/?utm_source=chatgpt]. Such studies contribute to our understanding of the complex interactions between psychoactive compounds and the human central nervous system.

Metabolic Studies The metabolism and pharmacokinetics of piperazine-containing compounds have been a subject of scientific research, aiming to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. This is crucial for developing new drugs and understanding their potential therapeutic or toxic effects. Research in this area includes studies on how these compounds are processed in the body and their metabolic pathways (Miao et al., 2012)[https://consensus.app/papers/excretion-metabolism-pharmacokinetics-miao/468087b820335fddb1e2e9e181b87b17/?utm_source=chatgpt].

Toxicology and Safety Studies Understanding the toxicological profile of chemical compounds is essential for ensuring their safe use. Piperazine derivatives have been studied for their potential toxic effects and interactions with other substances. This includes research on their neurotoxicity potential and safety profiles, providing valuable information for clinical and non-clinical applications (Combes et al., 1956)[https://consensus.app/papers/piperazine-neurotoxicity-report-case-probably-combes/c76ec0fb68f053a8a6637658a5f5e7fa/?utm_source=chatgpt].

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body is studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on cellular or physiological functions .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage. It’s typically determined through laboratory testing and reference to material safety data sheets .

Future Directions

This involves discussing potential applications and areas of research for the compound. It could include its use in medicine, industry, or research, and any modifications that could enhance its properties or reduce its side effects .

properties

IUPAC Name

8-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N6O2/c1-3-6-28-16-17(25(2)20(30)24-18(16)29)23-19(28)27-9-7-26(8-10-27)12-13-4-5-14(21)11-15(13)22/h3-5,11H,1,6-10,12H2,2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILDBXYHUCIUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-allyl-8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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